2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Description
Properties
IUPAC Name |
2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO5/c1-2-3-4-9-5-15(19)21-12-7-13(20-8-14(17)18)11(16)6-10(9)12/h5-7H,2-4,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADNIFQJNZXAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-hydroxy-4-butyl-6-chloro-2H-chromen-2-one. This can be achieved through the condensation of 4-butyl-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination.
Etherification: The 7-hydroxy group of the chromen-2-one derivative is then etherified with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research indicates that compounds similar to 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetic acid exhibit significant antioxidant properties. These compounds can scavenge free radicals and may protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for developing anti-inflammatory drugs. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Pharmacological Applications
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests its potential use as an adjunct therapy in cancer treatment .
Neuroprotective Effects
There is emerging evidence that this compound may offer neuroprotective benefits. It has been shown to enhance neuronal survival under stress conditions, potentially providing therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Studies
-
Study on Antioxidant Properties
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various derivatives of chromenone compounds, including this compound. The results indicated a strong correlation between structural modifications and enhanced antioxidant activity, suggesting that this compound could be optimized for better efficacy . -
Anti-inflammatory Mechanism Investigation
In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed a significant reduction in inflammatory markers, supporting its use in developing new anti-inflammatory therapies . -
Neuroprotection in Animal Models
An animal study explored the neuroprotective effects of this compound in models of neurodegeneration. The treated group exhibited improved cognitive function and reduced neuronal loss compared to controls, highlighting its potential role in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[(4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- CAS Number : 843619-85-2
- Molecular Formula : C₁₅H₁₅ClO₅
- Molecular Weight : 310.73 g/mol
- MDL Number : MFCD03848267
Structural Features :
This compound belongs to the coumarin-acetic acid derivative family, characterized by a chromen-2-one (coumarin) core substituted with a butyl group at position 4, a chlorine atom at position 6, and an acetic acid moiety linked via an ether bond at position 5. The chlorine and butyl groups enhance lipophilicity, while the carboxylic acid group contributes to solubility in polar solvents .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Physicochemical Comparisons
Physicochemical Properties
- Lipophilicity :
- Acidity: Acetic acid moiety (pKa ~2.5–3.0) is more acidic than propanoic acid derivatives (pKa ~3.5) .
- Solubility :
Crystallographic and Analytical Data
Biological Activity
2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetic acid, also known as a derivative of coumarin, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic applications, particularly in antimicrobial, anti-inflammatory, and anticancer domains.
The molecular formula of this compound is , with a molecular weight of approximately 324.76 g/mol. The compound is classified under the coumarin derivatives, which are known for their broad range of biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇ClO₅ |
| Molecular Weight | 324.76 g/mol |
| CAS Number | 690678-46-7 |
| MDL Number | MFCD03712665 |
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures to this compound can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial activity is primarily attributed to the ability of coumarins to disrupt cellular processes and inhibit enzyme functions crucial for bacterial survival.
- Case Study : A study evaluating a series of coumarin derivatives found that certain analogs displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 µg/mL .
Anti-inflammatory Properties
Coumarin derivatives, including this compound, have been investigated for their anti-inflammatory effects:
- Mechanism : The anti-inflammatory action is believed to result from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).
- Research Findings : In vitro studies demonstrated that specific coumarin derivatives significantly reduced inflammation markers in cell cultures exposed to inflammatory stimuli .
Anticancer Activity
The anticancer potential of coumarin derivatives has been widely studied:
- Cell Line Studies : Research involving breast cancer cell lines (e.g., MCF-7) indicated that certain coumarin derivatives exhibit cytotoxic effects with IC50 values as low as 0.47 µM, suggesting potent anticancer activity .
- Mechanism : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of coumarin derivatives:
- Substituent Effects : Variations in substituents on the chromenyl ring significantly influence the biological efficacy and specificity towards different biological targets.
- Research Insights : SAR studies have shown that modifications such as halogen substitutions enhance antimicrobial and anticancer activities while reducing cytotoxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
